6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one
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Overview
Description
6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones This compound is characterized by the presence of a chloro group at the 6th position, an ethylpiperazinylmethyl group at the 4th position, and a chromenone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves the reaction of 6-chloro-4-formyl-2H-chromen-2-one with 1-ethylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and stirring to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromenones.
Scientific Research Applications
6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-(4-ethylpiperazin-1-yl)aniline: This compound shares a similar piperazine moiety but differs in the core structure.
AEE788: A compound with a similar piperazine group, known for its anticancer activity.
Uniqueness
6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one is unique due to its specific substitution pattern on the chromenone core, which imparts distinct chemical and biological properties. Its combination of a chloro group and an ethylpiperazinylmethyl group makes it a valuable compound for various research applications.
Properties
IUPAC Name |
6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-2-18-5-7-19(8-6-18)11-12-9-16(20)21-15-4-3-13(17)10-14(12)15/h3-4,9-10H,2,5-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMHQYBQSMZQDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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